6-Bromo-2-methylquinolin-8-ol
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Overview
Description
6-Bromo-2-methylquinolin-8-ol is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of 6-Bromo-2-methylquinolin-8-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinolin-8-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
6-Bromo-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-2-methylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimalarial, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylquinolin-8-ol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial DNA by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins .
Comparison with Similar Compounds
6-Bromo-2-methylquinolin-8-ol can be compared with other quinoline derivatives such as:
2-Methylquinolin-8-ol: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
6-Chloro-2-methylquinolin-8-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
6-Methoxy-2-methylquinolin-8-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-2-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 |
InChI Key |
MDHKUUWRECHNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)O |
Origin of Product |
United States |
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